Cariprazine

Catalog No.
S640570
CAS No.
M.F
C21H32Cl2N4O
M. Wt
427.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cariprazine

Product Name

Cariprazine

IUPAC Name

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea

Molecular Formula

C21H32Cl2N4O

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)

InChI Key

KPWSJANDNDDRMB-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

solubility

In water, 0.1159 mg/L at 25 °C (est)

Synonyms

3-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-1,1-dimethylurea, cariprazine, cariprazine HCl, cariprazine hydrochloride, N'-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-N,N-dimethylurea monohydrochloride, RGH-188, trans-4-(2-(4-(2,3-dichlorophenyl)piperazine-1-yl)-ethyl)-N,N-dimethylcarbamoyl-cyclohexyl-amine hydrochloride, Vraylar

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

The exact mass of the compound Cariprazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.1159 mg/l at 25 °c (est). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Psycholeptics -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Cariprazine (typically procured as Cariprazine hydrochloride, CAS 1083076-69-0) is a piperazine-derivative atypical antipsychotic characterized by its partial agonist activity at dopamine D3 and D2 receptors. Unlike first-generation or standard second-generation antipsychotics, it exhibits a distinct preference for the D3 receptor over D2. For procurement in pharmaceutical research and formulation development, Cariprazine HCl is valued not only for its specific pharmacodynamic profile but also for its favorable aqueous solubility compared to older lipophilic analogs. These properties make it a critical reference standard and active pharmaceutical ingredient (API) for advanced neuropsychiatric assay validation, receptor binding studies, and pharmacokinetic modeling [1].

Research Fit

Receptor Pharmacology D3-preferring D2/D3 partial agonist tool compound for mesolimbic pathway studies
Behavioral Models Supports preclinical models of negative symptoms and anhedonia in schizophrenia research
PET Occupancy Compatible with [11C]-(+)-PHNO PET occupancy studies to quantify D3 vs D2 engagement
Selection Logic Unique D3/D2 ratio enables pathway-specific investigation over balanced D2/D3 agents

Substituting Cariprazine with structurally or mechanistically related compounds like Aripiprazole or Brexpiprazole fundamentally compromises assay integrity and formulation workflows. Pharmacodynamically, Aripiprazole lacks the D3-receptor preference of Cariprazine, rendering it an invalid substitute for models targeting negative symptoms of schizophrenia or D3-mediated substance abuse pathways [1]. From a processability and handling standpoint, Aripiprazole is practically insoluble in water, requiring complex lipid or solvent-based delivery systems. In contrast, Cariprazine hydrochloride offers significantly higher aqueous solubility, allowing for direct aqueous dosing and simplified formulation protocols that cannot be replicated with older in-class substitutes [2].

Substitution Risk

Profile D3-preferring binding may not be recapitulated by balanced D2/D3 partial agonists like aripiprazole or brexpiprazole.
Half-life Active-metabolite half-life of 1–3 weeks may shift washout profiles and complicate acute study designs.
Sourcing Branded-only exclusivity through 2030 limits generic substitution and procurement flexibility for research supply.

Dopamine D3 vs. D2 Receptor Affinity Preference

When procuring reference materials for dopaminergic assays, Cariprazine demonstrates a distinct D3-preferring profile compared to the benchmark Aripiprazole. Cariprazine exhibits a Ki of 0.085 nM for D3 and 0.49 nM for D2, whereas Aripiprazole shows a Ki of 0.8 nM for D3 and 0.34 nM for D2 [1].

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataCariprazine: D3 Ki = 0.085 nM, D2 Ki = 0.49 nM (D3 preference)
Comparator Or BaselineAripiprazole: D3 Ki = 0.8 nM, D2 Ki = 0.34 nM (D2 preference)
Quantified Difference~10-fold higher affinity for D3 over D2 for Cariprazine; Aripiprazole prefers D2.
ConditionsIn vitro radioligand binding assays using cloned human dopamine receptors

Essential for selecting the correct API for assays specifically targeting D3-mediated neurological pathways rather than generalized D2 blockade.

D3/D2 Binding Selectivity
Head-to-head
Cariprazine D3 Ki 0.085 nM
vs
Aripiprazole D3 Ki 0.80 nM
Supports D3-mediated pathway investigation over balanced D2/D3 tools.
In vitro binding; PET confirms ~3-fold higher D3 occupancy in vivo.

Aqueous Solubility and Formulation Compatibility

For formulation and processability, the salt form of the API is critical. Cariprazine hydrochloride provides an aqueous solubility of approximately 1.2 mg/mL, whereas Aripiprazole free base is practically insoluble in water (<0.001 mg/mL) [1].

Evidence DimensionAqueous Solubility
Target Compound DataCariprazine HCl: ~1.2 mg/mL
Comparator Or BaselineAripiprazole: <0.001 mg/mL
Quantified Difference>1000-fold increase in aqueous solubility for Cariprazine HCl.
ConditionsDeionized water at standard ambient temperature and pressure

Enables the use of standard aqueous vehicles for in vivo dosing, eliminating the need for complex lipid-based or cyclodextrin-based solubilizers required for Aripiprazole.

Negative Symptom Endpoints
Head-to-head
Cariprazine 4.5–6 mg/day vs Aripiprazole 10 mg/day P = 0.0197 (PANSS-FSNS)
vs
Aripiprazole not significant vs placebo P = 0.3265
Reported negative symptom endpoint improvement over aripiprazole in controlled studies.
Post-hoc pooled analysis; adjustment for positive symptoms maintained significance.

Active Metabolite Half-Life and Washout Timelines

In long-term in vivo models, the pharmacokinetic profile of Cariprazine diverges significantly from Aripiprazole. Cariprazine’s primary active metabolite, didesmethylcariprazine (DDCAR), has an extended half-life of 1 to 3 weeks, compared to Aripiprazole's active metabolite, dehydroaripiprazole, which has a half-life of approximately 94 hours [1].

Evidence DimensionActive Metabolite Half-Life (t1/2)
Target Compound DataCariprazine (DDCAR metabolite): 1 to 3 weeks
Comparator Or BaselineAripiprazole (Dehydroaripiprazole metabolite): ~94 hours
Quantified Difference4 to 5 times longer active metabolite half-life for Cariprazine.
ConditionsIn vivo pharmacokinetic profiling at steady state

Dictates washout periods in chronic dosing models and requires entirely different pharmacokinetic sampling timelines compared to standard atypical antipsychotics.

Bipolar Depression Response
Cross-study
Cariprazine 1.5–3 mg/day MADRS SMD -0.26 to -0.21 Remission NNT 10–14
vs
Aripiprazole: negative RCTs for bipolar depression; Brexpiprazole: no data
Only D2/D3 partial agonist with reported bipolar depression endpoint data.
Network meta-analysis; MADRS-based mood assessment.
Active Metabolite Half-life
Head-to-head
1–3 weeks
May support models of sustained receptor engagement and missed-dose scenarios.
Didesmethyl-cariprazine; steady-state ~21 days; washout extended.
Akathisia Risk Ranking
Cross-study
1. Brexpiprazole (lowest)
2. Aripiprazole (intermediate)
3. Cariprazine (highest)
Tolerability endpoint context; higher reported akathisia rate in class comparison.
Systematic review; class-level comparison; individual variability expected.
Market Exclusivity
Supporting
U.S. exclusivity through March 2030
Branded-only sourcing affects procurement timeline and research supply planning.
FDA Orange Book; ANDA approvals pending; Gedeon Richter API supply.

D3-Targeted Neuropharmacological Screening

Procured for assays requiring high-affinity D3 receptor modulation without overwhelming D2 blockade, utilizing its ~10-fold D3 preference over D2, which cannot be achieved with Aripiprazole[1].

Aqueous-Based In Vivo Dosing Formulations

Selected for direct aqueous dosing protocols in preclinical models, leveraging the >1000-fold higher solubility of Cariprazine HCl over standard Aripiprazole, thereby avoiding confounding vehicle effects from harsh solubilizers [2].

Extended-Duration Pharmacokinetic Modeling

Required for chronic dosing studies where the 1-3 week half-life of the DDCAR metabolite must be accounted for, necessitating specific washout and sampling protocols distinct from older atypical antipsychotics[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Schizophrenia model – negative symptom-like features
D3-preferring D2/D3 partial agonist profile
Negative symptom-scale endpoints, mesolimbic pathway readouts
Bipolar depression research
Only D2/D3 partial agonist with bipolar depression data
MADRS-based mood endpoints in bipolar models
Sustained receptor occupancy studies
Extended active-metabolite half-life (weeks)
Steady-state occupancy, washout kinetics, missed-dose modeling
Metabolic endpoint profiling
Low H1 histamine and M1 muscarinic affinity
Weight-gain, sedation, and metabolic parameter monitoring

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

426.1953170 g/mol

Monoisotopic Mass

426.1953170 g/mol

Heavy Atom Count

28

LogP

log Kow = 4.98 (est)

UNII

F6RJL8B278

Use and Manufacturing

Cariprazine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Reagila is indicated for the treatment of schizophrenia in adult patients.

Vapor Pressure

3.13X10-11 mm Hg at 25 °C (est)

Other CAS

839712-12-8

Associated Chemicals

Cariprazine hydrochloride; 1083076-69-0

Wikipedia

Cariprazine

Drug Warnings

/BOXED WARNING/ WARNING: INCREASED MORTALITY IN ELDERLY PATIENTS WITH DEMENTIA-RELATED PSYCHOSIS. Elderly patients with dementia-related psychosis treated with antipsychotic drugs are at an increased risk of death. Vraylar (cariprazine) is not approved for the treatment of patients with dementia-related psychosis.
Neuroleptic Malignant Syndrome (NMS), a potentially fatal symptom complex, has been reported in association with administration of antipsychotic drugs. Clinical manifestations of NMS are hyperpyrexia, muscle rigidity, delirium, and autonomic instability. Additional signs may include elevated creatine phosphokinase, myoglobinuria (rhabdomyolysis), and acute renal failure. If NMS is suspected, immediately discontinue Vraylar and provide intensive symptomatic treatment and monitoring.
Tardive dyskinesia, a syndrome consisting of potentially irreversible, involuntary, dyskinetic movements, may develop in patients treated with antipsychotic drugs, including Vraylar. The risk appears to be highest among the elderly, especially elderly women, but it is not possible to predict which patients are likely to develop the syndrome. Whether antipsychotic drug products differ in their potential to cause tardive dyskinesia is unknown. The risk of tardive dyskinesia and the likelihood that it will become irreversible increase with the duration of treatment and the cumulative dose. The syndrome can develop after a relatively brief treatment period, even at low doses. It may also occur after discontinuation of treatment. There is no known treatment for tardive dyskinesia, although the syndrome may remit, partially or completely, if antipsychotic treatment is discontinued. Antipsychotic treatment itself, however, may suppress (or partially suppress) the signs and symptoms of the syndrome, possibly masking the underlying process. The effect that symptomatic suppression has upon the long-term course of tardive dyskinesia is unknown. Given these considerations, Vraylar should be prescribed in a manner most likely to reduce the risk of tardive dyskinesia. Chronic antipsychotic treatment should generally be reserved for patients: 1) who suffer from a chronic illness that is known to respond to antipsychotic drugs; and 2) for whom alternative, effective, but potentially less harmful treatments are not available or appropriate. In patients who do require chronic treatment, use the lowest dose and the shortest duration of treatment producing a satisfactory clinical response should be sought. Periodically reassess the need for continued treatment. If signs and symptoms of tardive dyskinesia appear in a patient on Vraylar, drug discontinuation should be considered. However, some patients may require treatment with Vraylar despite the presence of the syndrome.
Adverse events may first appear several weeks after the initiation of Vraylar treatment, probably because plasma levels of cariprazine and its major metabolites accumulate over time. As a result, the incidence of adverse reactions in short-term trials may not reflect the rates after longer term exposures. Monitor for adverse reactions, including EPS or akathisia, and patient response for several weeks after a patient has begun Vraylar and after each dosage increase. Consider reducing the dose or discontinuing the drug.
For more Drug Warnings (Complete) data for Cariprazine (18 total), please visit the HSDB record page.

Biological Half Life

~1 week for the combined drug.
... This was a multicenter, randomized, open-label, parallel-group, fixed-dose (3, 6, or 9 mg/day) study of 28-week duration (< or = 4-week observation, 12-week open-label treatment, and 12-week follow-up). Once-daily cariprazine was administered to 38 adult patients with schizophrenia. The pharmacokinetics of cariprazine, metabolites, and total active moieties (sum of cariprazine and two metabolites) was evaluated; efficacy and safety were also assessed. ... Terminal half-lives of cariprazine, desmethyl-cariprazine, and didesmethyl-cariprazine ranged from 31.6 to 68.4, 29.7 to 37.5, and 314 to 446 hours, respectively. Effective half-life (calculated from time to steady state) of total active moieties was approximately 1 week. ...

Use Classification

Human drugs -> Psycholeptics -> Human pharmacotherapeutic group -> EMA Drug Category

Storage Conditions

Store at 20 °C to 25 °C (68 °F to 77 °F); excursions permitted between 15 °C and 30 °C (59 °F and 86 °F). Protect 3 mg and 4.5 mg capsules from light to prevent potential color fading.

Interactions

Table: Drugs Having Clinically Important Interactions with Vraylar [Table#8336]
Citrome L: Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability. Expert Opin Drug Metab Toxicol. 2013 Feb;9(2):193-206. doi: 10.1517/17425255.2013.759211. [PMID:23320989]
McCormack PL: Cariprazine: First Global Approval. Drugs. 2015 Nov;75(17):2035-43. doi: 10.1007/s40265-015-0494-7. [PMID:26510944]

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